1-(3-Aminophenyl)-2,2-dimethylpropan-1-one
Description
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₅NO (derived from related compounds in and ). It features a 3-aminophenyl group attached to a 2,2-dimethylpropan-1-one scaffold. This compound is structurally distinct due to the combination of an electron-donating amino group at the meta position of the phenyl ring and sterically bulky dimethyl groups on the ketone moiety.
Properties
IUPAC Name |
1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYUQEZTLWDZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-77-2 | |
| Record name | 1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3-nitroacetophenone with isobutyraldehyde under acidic conditions to form the corresponding nitro compound. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aminophenyl compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon to ensure efficient reduction of the nitro group to an amino group .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
The following analysis compares 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one with structurally related compounds, focusing on substituent effects, synthesis routes, and functional properties.
Halogen-Substituted Derivatives
Key Observations :
- Halogen substituents (Cl, Br, F) enhance electrophilicity, making these derivatives reactive in cross-coupling reactions or as intermediates.
- The 3-chloro derivative is noted for its safety profile (GHS compliance), whereas brominated analogs show high synthetic utility .
Amino-Substituted Derivatives
Key Observations :
- The absence of dimethyl groups in 1-(3-Aminophenyl)propan-1-one reduces steric hindrance, enhancing its reactivity in polymerization reactions .
- Piperidine-containing analogs demonstrate versatility in medicinal chemistry due to improved solubility and bioavailability .
Heterocyclic and Functionalized Derivatives
Key Observations :
Biological Activity
1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound characterized by its unique structure, which includes an aminophenyl group connected to a dimethylpropanone backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity and stability. This interaction may lead to alterations in biochemical pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research has demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported that treatment with this compound resulted in a decrease in cell viability by approximately 70% in certain cancer cell lines at concentrations of 25 µM.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one | Structure | Antitrypanosomal activity |
| 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one | Structure | Moderate antimicrobial effects |
| 1-(3-Aminophenyl)-2-methylpropan-1-one | Structure | Lower anticancer activity |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
Case Study 2: Cancer Cell Line Testing
A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
